molecular formula C16H17F3N4O3S B10954235 (4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone

(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B10954235
M. Wt: 402.4 g/mol
InChI Key: XXXOQRRNIZBZKO-UHFFFAOYSA-N
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Description

The compound (4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with piperazine and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17F3N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H17F3N4O3S/c1-11-14(10-23(20-11)16(18)19)27(25,26)22-8-6-21(7-9-22)15(24)12-4-2-3-5-13(12)17/h2-5,10,16H,6-9H2,1H3

InChI Key

XXXOQRRNIZBZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C(F)F

Origin of Product

United States

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